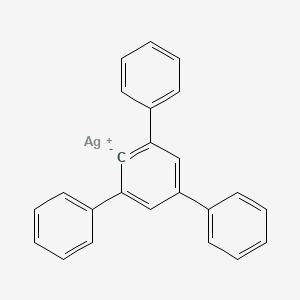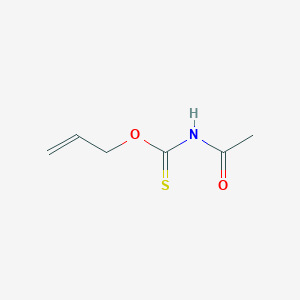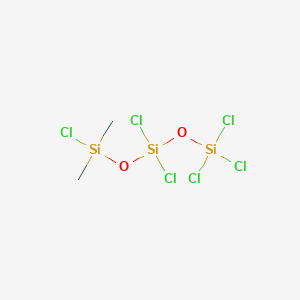
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and a 2,2-dimethylpropyl group attached to the imidazole ring.
Métodos De Preparación
The synthesis of 5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 3-chlorophenyl and 2,2-dimethylpropyl precursors.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts, to achieve the desired transformations.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the imidazole ring.
This compound: This compound has a different substituent on the phenyl ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl group attached to the imidazole ring, resulting in different reactivity and applications.
Propiedades
Número CAS |
116146-18-0 |
|---|---|
Fórmula molecular |
C14H17ClN2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-1-(2,2-dimethylpropyl)imidazole |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-10-16-8-13(17)11-5-4-6-12(15)7-11/h4-8,10H,9H2,1-3H3 |
Clave InChI |
AVHBXBZOIZPXIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1C=NC=C1C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)






![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
